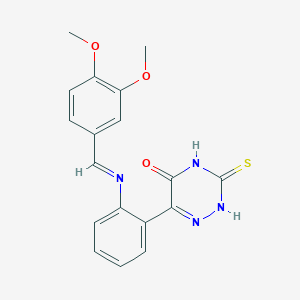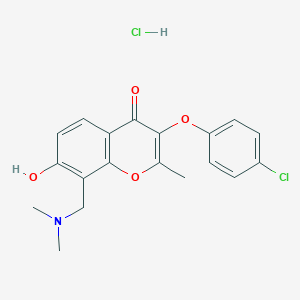
(5-Formyl-2-furyl)methyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Formyl-2-furyl)methyl thiocyanate is an organic compound with the molecular formula C7H5NO2S and a molecular weight of 167.19 g/mol It is a furan derivative, which means it contains a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Formyl-2-furyl)methyl thiocyanate typically involves the reaction of 5-formyl-2-furylmethyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(5-Formyl-2-furyl)methyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Ammonia (NH3) or primary amines in a polar solvent like ethanol.
Major Products
Oxidation: 5-Formyl-2-furancarboxylic acid.
Reduction: (5-Hydroxymethyl-2-furyl)methyl thiocyanate.
Substitution: (5-Formyl-2-furyl)methyl amine or (5-Formyl-2-furyl)methyl alcohol.
Aplicaciones Científicas De Investigación
(5-Formyl-2-furyl)methyl thiocyanate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (5-Formyl-2-furyl)methyl thiocyanate involves its interaction with various molecular targets and pathways. The thiocyanate group can act as a nucleophile, participating in substitution reactions with electrophilic centers in biological molecules. Additionally, the formyl group can undergo oxidation-reduction reactions, influencing cellular redox states and potentially leading to the generation of reactive oxygen species (ROS). These interactions can disrupt cellular processes and contribute to the compound’s antimicrobial and antifungal activities .
Comparación Con Compuestos Similares
(5-Formyl-2-furyl)methyl thiocyanate can be compared with other furan derivatives and thiocyanate-containing compounds:
(5-Nitro-2-furyl)methyl thiocyanate: This compound has a nitro group instead of a formyl group, which can significantly alter its reactivity and biological activity.
(5-Methyl-2-furyl)methyl thiocyanate:
(5-Formyl-2-furyl)methyl chloride: This compound lacks the thiocyanate group, making it less reactive in nucleophilic substitution reactions.
Propiedades
Fórmula molecular |
C7H5NO2S |
|---|---|
Peso molecular |
167.19 g/mol |
Nombre IUPAC |
(5-formylfuran-2-yl)methyl thiocyanate |
InChI |
InChI=1S/C7H5NO2S/c8-5-11-4-7-2-1-6(3-9)10-7/h1-3H,4H2 |
Clave InChI |
GXGOZIQNMHVWSE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)C=O)CSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11981107.png)
![Ethyl 3-(4-fluorophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11981118.png)

![N-(3-chlorophenyl)-2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11981121.png)


![4-Bromo-2-(9-chloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol](/img/structure/B11981133.png)
![N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]hexanamide](/img/structure/B11981139.png)
![4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde phenylhydrazone](/img/structure/B11981142.png)
![N-[2,2,2-trichloro-1-(phenylamino)ethyl]heptanamide](/img/structure/B11981150.png)
![4-bromo-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B11981152.png)
![(5Z)-3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11981161.png)
![3,6-dichloro-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B11981165.png)

